Boc-Tyr(tBu)-OH

Catalog No.
S679820
CAS No.
47375-34-8
M.F
C18H27NO5
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Tyr(tBu)-OH

CAS Number

47375-34-8

Product Name

Boc-Tyr(tBu)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

Molecular Formula

C18H27NO5

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H27NO5/c1-17(2,3)23-13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)24-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

ZEQLLMOXFVKKCN-AWEZNQCLSA-N

Synonyms

47375-34-8;Boc-Tyr(tBu)-OH;Boc-O-tert-butyl-L-tyrosine;BOC-TYR(TBUL)-OH;(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;N-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine;ST058403;C18H27NO5;(2S)-2-[(tert-butoxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoicacid;Boc-Tyr(But)-OH;PubChem12288;AC1Q1MRY;Boc-O-tert-Butyl-L-Tyr-OH;15434_ALDRICH;SCHEMBL1311509;N-Boc-O-tert-butyl-L-tyrosine;15434_FLUKA;CTK4I9919;MolPort-001-793-122;MolPort-028-751-520;ZEQLLMOXFVKKCN-AWEZNQCLSA-N;ACT10826;ANW-30517;CB-363;MFCD00065598

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Boc-Tyr(tBu)-OH (CAS: 47375-34-8) is a tyrosine derivative specifically engineered for Boc-strategy solid-phase peptide synthesis (SPPS). It features two critical protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino terminus for temporary protection during chain elongation, and an acid-labile tert-butyl (tBu) ether on the phenolic side-chain for permanent protection. This dual-protection scheme is fundamental to the Boc/Bzl (or Boc/tBu) synthesis methodology, which relies on graded acid lability to selectively deprotect the N-terminus (with moderate acids like TFA) while preserving side-chain integrity until final, harsher acid cleavage.

Research Fit

Strategy Orthogonal Boc/tBu protection for stepwise SPPS assembly
Grade Higher enantiomeric purity grade may support epimerization control

Substituting Boc-Tyr(tBu)-OH is not a straightforward cost-saving measure and often leads to process failure or significant impurity profiles. Using an Fmoc-based equivalent like Fmoc-Tyr(tBu)-OH is fundamentally incompatible, as the N-terminal Fmoc group requires base-labile deprotection (e.g., piperidine), which is orthogonal to the acid-based chemistry of a Boc-SPPS workflow. Opting for a variant with a different side-chain protecting group, such as Boc-Tyr(Bzl)-OH, introduces a benzyl ether that requires dangerously strong acids like anhydrous hydrofluoric acid (HF) for cleavage, unlike the tBu group which is removed by TFA. This not only complicates handling but also risks side reactions and degradation of sensitive peptides. Using a side-chain unprotected version (Boc-Tyr-OH) is highly inadvisable as the reactive phenolic hydroxyl group can undergo undesirable O-acylation during coupling, leading to branched peptide impurities and reduced yield of the target sequence.

Substitution Risk

Target
Boc-Tyr(tBu)-OH: acid-labile Boc/tBu orthogonal protection
Substitute
Fmoc-Tyr(tBu)-OH: base-labile Fmoc strategy may induce aspartimide formation in Asp-rich sequences
Target
Boc-Tyr(tBu)-OH: tBu removed under standard acidic global cleavage
Substitute
Boc-Tyr(Bzl)-OH or OMe analogs: require harsh deprotection (hydrogenolysis/strong base) that may cause racemization or residue decomposition

Ensured Process Compatibility: Orthogonality with Boc-SPPS Chemistry

The primary procurement driver for Boc-Tyr(tBu)-OH is its strict compatibility with the Boc-SPPS chemical workflow. The Nα-Boc group is designed for cleavage under moderately acidic conditions (typically Trifluoroacetic acid, TFA), while the alternative Nα-Fmoc group (used in Fmoc-Tyr(tBu)-OH) requires basic conditions (e.g., piperidine) for removal. These deprotection chemistries are mutually exclusive; using an Fmoc-amino acid in a Boc-synthesis workflow will halt chain elongation, as the Fmoc group is stable to TFA. This makes the choice of N-terminal protecting group a non-negotiable parameter based on the established synthesis strategy.

Evidence DimensionNα-Protecting Group Deprotection Reagent
Target Compound DataBoc group is cleaved by moderate acid (TFA).
Comparator Or BaselineFmoc-Tyr(tBu)-OH: Fmoc group is cleaved by base (piperidine).
Quantified DifferenceQualitative chemical incompatibility (Acid vs. Base cleavage).
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) cycles.

This chemical incompatibility makes Boc-Tyr(tBu)-OH the only viable choice for established Boc-SPPS protocols, preventing catastrophic synthesis failure.

Chiral purity
Reported
≥99.5%
by chiral HPLC
Supports procurement of high enantiomeric purity; may reduce epimerization risk during elongation
Compare with TLC-based ≥99.0% claims; source-specific specification review recommended

Improved Process Safety & Peptide Integrity via Milder Final Cleavage Conditions

The tert-butyl (tBu) side-chain protection of Boc-Tyr(tBu)-OH offers a significant process advantage over benzyl (Bzl) protection used in comparators like Boc-Tyr(Bzl)-OH. The tBu ether is cleaved simultaneously with the peptide from most resins using TFA. In contrast, the Bzl ether is only partially removed by TFA and requires much stronger, more hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for complete removal. The use of HF requires specialized, corrosion-resistant equipment and poses significant safety risks. Furthermore, these harsh conditions can degrade sensitive peptide sequences, reducing final product purity and yield.

Evidence DimensionSide-Chain Protecting Group Cleavage Reagent
Target Compound Datatert-Butyl (tBu) group: Removed by TFA.
Comparator Or BaselineBoc-Tyr(Bzl)-OH: Benzyl (Bzl) group requires HF or TFMSA for complete removal.
Quantified DifferenceQualitative difference in acid strength and hazard level (TFA vs. HF).
ConditionsFinal peptide cleavage and global deprotection step in Boc-SPPS.

Selecting Boc-Tyr(tBu)-OH simplifies the final cleavage step, enhances laboratory safety by avoiding HF, and better preserves the integrity of the target peptide.

Aspartimide risk
Class-level inference
Target Boc strategy: low aspartimide risk
Fmoc Fmoc strategy: high risk in Asp-Gly/Asn motifs
May support Boc-strategy selection for aspartimide-prone sequences
Class-level inference; validate for specific sequence and coupling conditions

Prevention of Yield-Reducing Side Reactions during Peptide Coupling

Procuring the side-chain protected Boc-Tyr(tBu)-OH is critical for preventing O-acylation, a common side reaction when using unprotected Boc-Tyr-OH. The nucleophilic phenolic hydroxyl group of an unprotected tyrosine can react with the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptide impurities. This side reaction consumes activated amino acid, reduces the yield of the desired linear peptide, and complicates the final purification process. The tBu ether in Boc-Tyr(tBu)-OH effectively blocks this unwanted reactivity, ensuring that peptide bond formation occurs exclusively at the N-terminus.

Evidence DimensionSide Reaction Propensity
Target Compound DatatBu side-chain protection prevents O-acylation.
Comparator Or BaselineBoc-Tyr-OH (unprotected): Susceptible to O-acylation, forming branched peptide impurities.
Quantified DifferenceQualitative difference in reaction pathway (linear vs. branched peptide formation).
ConditionsAmino acid activation and coupling step in SPPS.

Using Boc-Tyr(tBu)-OH directly translates to a cleaner crude product, higher effective yield of the target peptide, and reduced purification costs compared to using an unprotected version.

tert-Butylation byproduct
Context-dependent
16.3%
observed in model somatostatinamide synthesis with TFA/TIS/water (95/2.5/2.5)
Informs deprotection protocol optimization; scavenger selection context
Class-level risk; optimize scavenger cocktail (e.g., EDT/water) for sensitive residues

Core Building Block for Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

This compound is the designated choice for incorporating tyrosine residues in any standard Boc-SPPS workflow. Its protecting group scheme is fully compatible with the repeated TFA deprotection cycles and standard coupling reagents used in this methodology.

Synthesis of Peptides with Acid-Sensitive Residues (Non-HF Cleavage)

For synthesizing peptides that may be damaged by the extremely harsh acids required to cleave Bzl-type protecting groups, Boc-Tyr(tBu)-OH is the appropriate selection. The ability to use a milder TFA-based cleavage cocktail preserves the integrity of the final product.

High-Purity Peptide Manufacturing Where Branched Impurities Are Unacceptable

In applications demanding high purity and a well-defined product profile, such as therapeutic peptide development, the tBu side-chain protection is non-negotiable. It prevents O-acylation side reactions that occur with unprotected tyrosine, ensuring a linear peptide product and simplifying downstream purification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aspartimide-prone SPPS
Orthogonal Boc/tBu protection avoiding repetitive base exposure
Aspartimide byproduct monitoring; sequence-specific purity verification
Tyrosine-rich long peptides
Acid-labile orthogonal protection compatible with Boc/Bzl global cleavage
Deprotection protocol robustness; premature side‑chain exposure control
Bioactive peptide research
High enantiomeric purity grade for stereochemical fidelity
Epimerization endpoints; bioactivity confirmation after synthesis

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

337.18892296 Da

Monoisotopic Mass

337.18892296 Da

Heavy Atom Count

24

Wikipedia

Boc-O-tert-butyl-L-tyrosine

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